molecular formula C7H12N4 B13341488 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

Cat. No.: B13341488
M. Wt: 152.20 g/mol
InChI Key: PYMYVOZSZZRJDN-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a suitable chloropyridine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and dichloromethane, with temperature control and pH adjustments to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize commercially available reagents. The process typically includes steps such as hydrazine substitution, cyclization, and purification through crystallization or chromatography . The methods are designed to be cost-effective and efficient, ensuring high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, chloropyridine derivatives, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biochemical pathways . The triazolopyridine core is particularly effective in binding to active sites, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is unique due to its specific triazolopyridine core, which offers distinct binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H12N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h5-6H,1-4,8H2

InChI Key

PYMYVOZSZZRJDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=CN2CC1CN

Origin of Product

United States

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